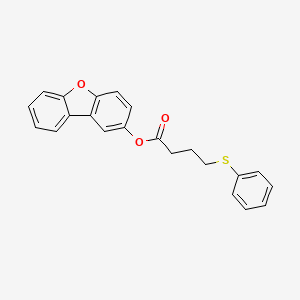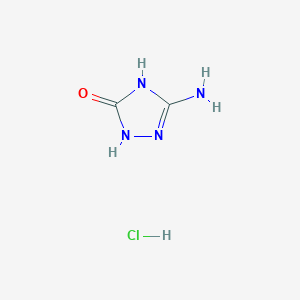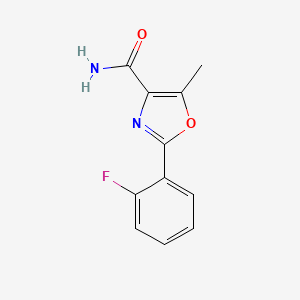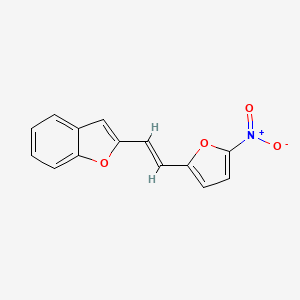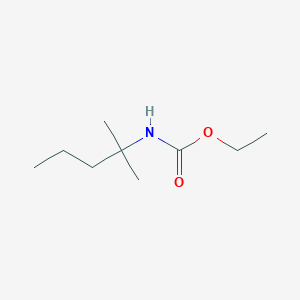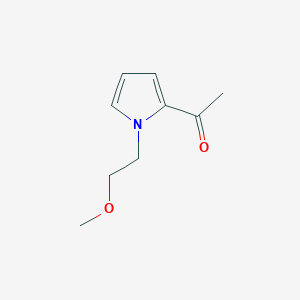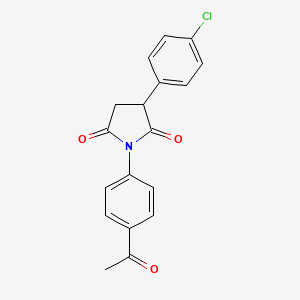
(Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a butylthio group and a phenyl group attached to the isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one typically involves the reaction of 3-phenylisoxazol-5(4H)-one with butylthiol in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Base: Bases such as sodium hydride or potassium carbonate are used to deprotonate the thiol group, facilitating the nucleophilic attack on the isoxazole ring.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include:
Optimization of Reaction Conditions: Scaling up the reaction while maintaining optimal temperature, solvent, and base conditions.
Purification: Techniques such as recrystallization, column chromatography, or distillation are used to purify the final product.
Safety and Environmental Considerations: Industrial processes must adhere to safety regulations and minimize environmental impact by managing waste and using green chemistry principles where possible.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isoxazole ring can be reduced to the corresponding isoxazoline using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, room temperature to 50°C.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent, reflux conditions.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as a catalyst, room temperature to 60°C.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of isoxazolines.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
(Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized isoxazoles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butylthio group and isoxazole ring can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-4-((Methylthio)methylene)-3-phenylisoxazol-5(4H)-one: Similar structure with a methylthio group instead of a butylthio group.
(Z)-4-((Ethylthio)methylene)-3-phenylisoxazol-5(4H)-one: Similar structure with an ethylthio group.
(Z)-4-((Propylthio)methylene)-3-phenylisoxazol-5(4H)-one: Similar structure with a propylthio group.
Uniqueness
(Z)-4-((Butylthio)methylene)-3-phenylisoxazol-5(4H)-one is unique due to the presence of the butylthio group, which can influence its chemical reactivity and biological activity. The length and hydrophobicity of the butyl chain can affect the compound’s solubility, membrane permeability, and interaction with biological targets, distinguishing it from its shorter-chain analogs.
Propiedades
Fórmula molecular |
C14H15NO2S |
|---|---|
Peso molecular |
261.34 g/mol |
Nombre IUPAC |
(4Z)-4-(butylsulfanylmethylidene)-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H15NO2S/c1-2-3-9-18-10-12-13(15-17-14(12)16)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3/b12-10- |
Clave InChI |
SZBBXMDOZRFHNE-BENRWUELSA-N |
SMILES isomérico |
CCCCS/C=C\1/C(=NOC1=O)C2=CC=CC=C2 |
SMILES canónico |
CCCCSC=C1C(=NOC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


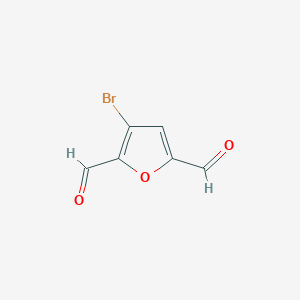
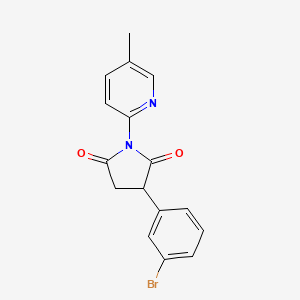
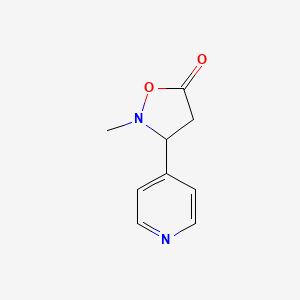

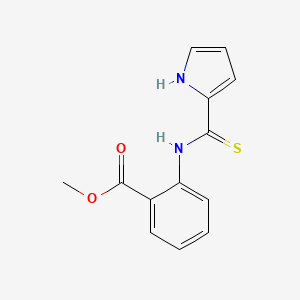
![2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12882997.png)
